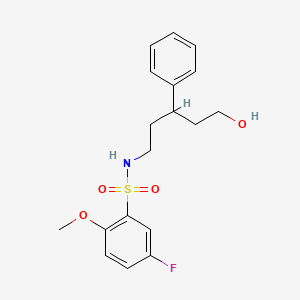
5-fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide” is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound, with its unique structural features, may exhibit interesting biological activities and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Fluorination: Introduction of the fluorine atom to the benzene ring.
Sulfonation: Addition of the sulfonamide group to the benzene ring.
Hydroxylation: Introduction of the hydroxyl group to the pentyl chain.
Methoxylation: Addition of the methoxy group to the benzene ring.
Each step would require specific reagents and conditions, such as fluorinating agents (e.g., N-fluorobenzenesulfonimide), sulfonating agents (e.g., chlorosulfonic acid), and appropriate catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
化学反应分析
Types of Reactions
“5-fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would yield an amine.
科学研究应用
“5-fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide” may have several scientific research applications, including:
Medicinal Chemistry: Potential use as an enzyme inhibitor or therapeutic agent.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Use as a precursor for the synthesis of other complex molecules.
作用机制
The mechanism of action of “5-fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide” would depend on its specific biological target. It may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Celecoxib: A sulfonamide-based drug used as a COX-2 inhibitor.
Furosemide: A sulfonamide diuretic used to treat fluid retention.
Uniqueness
“5-fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide” is unique due to its specific structural features, such as the fluorine atom, hydroxyl group, and methoxy group, which may confer distinct biological activities and chemical properties compared to other sulfonamides.
生物活性
5-fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of a fluorine atom and a methoxy group contributes to its unique properties, potentially enhancing its interaction with biological targets.
Chemical Structure
- IUPAC Name: this compound
- Molecular Formula: C17H22FNO3S
- Molecular Weight: 345.43 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The sulfonamide moiety may inhibit specific enzymes involved in metabolic pathways.
- Interaction with Receptors: The compound may act as an antagonist or agonist at certain receptor sites, affecting cellular signaling pathways.
Efficacy Against Microbial Strains
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related sulfonamides can inhibit the growth of various bacterial strains:
| Microbial Strain | ID50 (M) |
|---|---|
| Staphylococcus aureus | 1 x 10^-6 |
| Escherichia coli | 1 x 10^-7 |
| Streptococcus faecium | 9 x 10^-8 |
These findings suggest that the compound may possess similar inhibitory effects, warranting further investigation.
Anticancer Activity
In vitro studies have demonstrated that certain derivatives of sulfonamides exhibit cytotoxic effects against cancer cell lines. For example, compounds with structural similarities have shown ID50 values ranging from 1×10−5 to 1×10−4 M against leukemia cells. This raises the potential for this compound to be explored as an anticancer agent.
Case Studies
- Study on Antimicrobial Efficacy : A study published in PubMed assessed the antimicrobial efficacy of various sulfonamides, concluding that modifications in the side chains significantly affected their potency against Gram-positive and Gram-negative bacteria .
- Anticancer Research : Another research article highlighted the potential of sulfonamide derivatives in targeting cancer cell proliferation. The study found that specific modifications led to enhanced activity against several cancer lines, suggesting a promising avenue for drug development .
属性
IUPAC Name |
5-fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO4S/c1-24-17-8-7-16(19)13-18(17)25(22,23)20-11-9-15(10-12-21)14-5-3-2-4-6-14/h2-8,13,15,20-21H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAFUBZPHDRNSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCC(CCO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














